molecular formula C25H21F2N5O3 B2987871 7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021095-72-6

7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one

Katalognummer: B2987871
CAS-Nummer: 1021095-72-6
Molekulargewicht: 477.472
InChI-Schlüssel: DVSSTHMRGJRTOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrazolo[4,3-c]pyridin-3-one ring, and a difluorobenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The piperazine ring is often involved in reactions with acids and bases, while the pyrazolo[4,3-c]pyridin-3-one ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Mechanistic Insights

  • G Protein-Biased Dopaminergics : Research involving pyrazolo[1,5-a]pyridine heterocyclic appendages, similar in structural motif complexity to the compound , has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds exhibit preferential activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics with antipsychotic activity (Möller et al., 2017).

  • Central Nervous System Agents : The synthesis of certain spiro[isobenzofuran-1(3H),4'-piperidines], structurally related to the query compound through their complex heterocyclic systems, has been explored for potential central nervous system benefits. These compounds have shown marked inhibition of tetrabenazine-induced ptosis, indicating potential as CNS agents (Bauer et al., 1976).

Synthetic Methodologies and Chemical Interactions

  • Novel Synthetic Routes : The compound "7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one" likely involves complex synthetic routes similar to those described for synthesizing spiro and pyrazolo derivatives. Research into the synthesis of related compounds involves multiple steps, including lithiation, reductive amination, and N-alkylation, providing insight into potential synthetic methodologies for the compound of interest (Suresh et al., 2016).

  • Receptor Binding Assays : Studies on compounds with pyrazolo[1,5-a]pyridine cores have included in vitro receptor binding assays to determine affinity constants, shedding light on the interaction between these compounds and various receptors. Such research underscores the importance of understanding the biological activities of these compounds at the molecular level (Guca, 2014).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. If it’s a drug, studies could be conducted to determine its efficacy, safety, and mechanism of action .

Eigenschaften

IUPAC Name

7-[4-(2,4-difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N5O3/c1-29-14-19(22-20(15-29)25(35)32(28-22)17-5-3-2-4-6-17)24(34)31-11-9-30(10-12-31)23(33)18-8-7-16(26)13-21(18)27/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSSTHMRGJRTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.